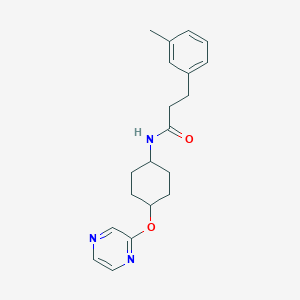

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide

Description

Properties

IUPAC Name |

3-(3-methylphenyl)-N-(4-pyrazin-2-yloxycyclohexyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-15-3-2-4-16(13-15)5-10-19(24)23-17-6-8-18(9-7-17)25-20-14-21-11-12-22-20/h2-4,11-14,17-18H,5-10H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKBFVVTXOHIND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide typically involves the following steps:

Formation of the pyrazine ether: : The reaction between pyrazine-2-ol and a cyclohexyl halide in the presence of a base such as potassium carbonate leads to the formation of pyrazin-2-yloxycyclohexane.

Formation of the propanamide linkage: : This step involves the reaction of pyrazin-2-yloxycyclohexane with 3-(m-tolyl)propanoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired propanamide.

Industrial Production Methods

In an industrial setting, the production of this compound could utilize continuous flow reactors to streamline and scale up these reactions, ensuring higher yields and consistent product quality. Precise control of reaction conditions like temperature, solvent choice, and reactant concentration is essential to optimize the yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : This compound can undergo oxidative transformations, particularly at the tolyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: : Reduction of the pyrazine ring can lead to various pyrazine derivatives, which could significantly alter the biological activity.

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, introducing new functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and others.

Reduction: : Reducing agents like sodium borohydride or hydrogen with a palladium catalyst can be employed.

Substitution: : Nucleophiles like amines or alcohols can be used under suitable conditions, often involving a catalyst or base.

Major Products Formed

The primary products formed from these reactions include various derivatives of the original structure, modified at the pyrazine ring, the cyclohexyl group, or the tolyl group. For example, oxidation of the tolyl group yields carboxylic acids, while substitution at the pyrazine ring introduces new functional groups that could significantly alter its properties.

Scientific Research Applications

N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide has broad applications in scientific research:

Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.

Biology: : Used in biochemical assays to study enzyme interactions and inhibition.

Medicine: : Investigated for potential therapeutic effects due to its structural properties. Could serve as a lead compound in drug development.

Industry: : Utilized in the creation of specialty chemicals and materials with specific desired properties.

Mechanism of Action

The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites of certain enzymes, potentially inhibiting their activity. This could alter signaling pathways and biological processes, making it a valuable tool in understanding biochemical pathways and designing new therapeutics.

Comparison with Similar Compounds

Similar Compounds

N-((1S,4S)-4-(pyrazin-2-yloxy)cyclohexyl)-3-(p-tolyl)propanamide: : Similar structure but different stereochemistry.

N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide: : Pyrazine ring replaced with pyridine.

Uniqueness

The unique combination of the cyclohexyl group with the pyrazine ring and propanamide linkage gives N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide distinct physicochemical properties and biological activities. This sets it apart from other similar compounds, making it valuable in specialized research and industrial applications.

This compound continues to be a subject of interest due to its versatile applications and potential for new discoveries in chemistry, biology, and medicine.

Biological Activity

N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

- Molecular Formula : C19H23N3O2

- Molecular Weight : 325.4 g/mol

- CAS Number : 2034316-27-1

The biological activity of this compound is primarily attributed to its interaction with specific biochemical targets. It may function as an inhibitor or modulator of various enzymes and receptors, influencing pathways associated with inflammation and cancer progression.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It could interact with receptors that mediate cellular responses to growth factors or cytokines.

Antiviral and Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant antiviral and anticancer activities. For instance, pyrazine derivatives have been studied for their efficacy against various viral infections and cancer cell lines.

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| Pyrazole derivatives | Anti-HIV | 3.98 | |

| Pyrazine analogs | Anticancer | 9.19 | |

| N-Heterocycles | Antiviral | 1.96 |

Study on Antiviral Activity

In a study evaluating the antiviral properties of pyrazine derivatives, a compound structurally related to this compound demonstrated potent inhibition against HIV reverse transcriptase with an IC50 value of 3.98 μM. This suggests that modifications in the pyrazine structure can enhance antiviral efficacy.

Study on Anticancer Activity

Another study focused on the anticancer potential of similar compounds showed that derivatives exhibited significant cytotoxicity in various cancer cell lines, with IC50 values ranging from 9.19 μM to 32.2 μM against different targets. This highlights the potential for developing new anticancer agents based on this chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for preparing N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide, and how can stereochemical purity be ensured?

- Methodological Answer : The pyrazin-2-yloxy group can be introduced via nucleophilic aromatic substitution or C–O/C–N rearrangement strategies, as demonstrated in pyrazinyl ether synthesis . To ensure stereochemical purity of the (1r,4r)-cyclohexyl moiety, chiral resolution (e.g., chiral HPLC) or asymmetric catalysis (e.g., using enantioselective ligands) is recommended. Post-synthesis validation via H NMR coupling constants and NOESY experiments can confirm the trans-cyclohexyl configuration .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of H/C NMR to verify aromatic protons (m-tolyl and pyrazine) and cyclohexyl conformers. IR spectroscopy can confirm amide C=O stretching (~1650–1700 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystalline samples, X-ray diffraction provides definitive stereochemical proof, as shown in cyclohexyl propanamide analogs .

Q. What analytical techniques are suitable for assessing purity and stability under experimental conditions?

- Methodological Answer : Purity is best assessed via reverse-phase HPLC (≥98% purity threshold) with UV detection at λ = 254 nm (aromatic absorption). Stability studies under varying pH, temperature, and solvent systems should employ LC-MS to detect degradation products. Accelerated stability testing (40°C/75% RH for 4 weeks) can model long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the pyrazin-2-yloxy and m-tolyl groups on biological targets?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., pyrazine → pyridine, m-tolyl → p-tolyl) and test in parallel assays (e.g., enzyme inhibition, cell viability). Use computational tools like CoMFA or molecular docking to correlate substituent electronic/hydrophobic properties with activity. For example, pyrazine’s hydrogen-bonding capacity may enhance target binding, as seen in pyrimidine-based inhibitors .

Q. What computational methods are recommended to predict target interactions and pharmacokinetic properties?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against protein databases (PDB) to identify potential targets (e.g., kinases, GPCRs). ADMET prediction tools (SwissADME, pkCSM) can model permeability, CYP450 interactions, and bioavailability. PASS software predicts biological activity spectra, while molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time .

Q. How should researchers resolve contradictions between experimental bioactivity data and computational predictions?

- Methodological Answer : Reconcile discrepancies by cross-validating assays (e.g., SPR vs. ITC for binding affinity) and refining computational parameters (e.g., solvation models, protonation states). If MD simulations conflict with crystallographic data (e.g., hydrogen-bonding networks), use variable-temperature NMR to probe conformational flexibility in solution .

Q. What strategies are effective for analyzing hydrogen-bonding interactions in the crystal lattice, and how do they influence solubility?

- Methodological Answer : Single-crystal XRD reveals intermolecular N–H⋯O and O–H⋯N hydrogen bonds, as observed in cyclohexyl propanamide derivatives . Solubility can be modulated by disrupting these interactions via co-crystallization with solubilizing agents (e.g., cyclodextrins) or salt formation. Hansen solubility parameters (HSPiP software) guide solvent selection for formulation .

Q. How can metabolic pathways and potential toxicity be investigated preclinically?

- Methodological Answer : Use liver microsomes (human/rodent) with LC-MS/MS to identify phase I/II metabolites. Reactive metabolite screening (e.g., glutathione trapping) detects electrophilic intermediates. In silico toxicity prediction (ProTox-II, DEREK) flags structural alerts (e.g., pyrazine-related hepatotoxicity), which can be validated in zebrafish or primary hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.